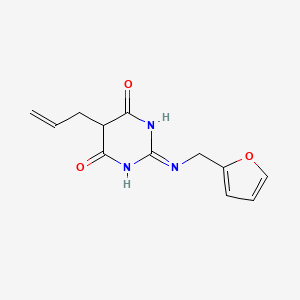
4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(furfurylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(furfurylamino)- is a heterocyclic organic compound It is characterized by a pyrimidine ring substituted with an allyl group at the 5-position and a furfurylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(furfurylamino)- typically involves the reaction of a pyrimidine derivative with allyl and furfurylamine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrimidine, followed by the addition of allyl bromide and furfurylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(furfurylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and furfurylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinedione derivatives.
Scientific Research Applications
4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(furfurylamino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(furfurylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(benzylamino)-
- 4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(methylamino)-
Uniqueness
4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(furfurylamino)- is unique due to the presence of the furfurylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
40262-24-6 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-(furan-2-ylmethylimino)-5-prop-2-enyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H13N3O3/c1-2-4-9-10(16)14-12(15-11(9)17)13-7-8-5-3-6-18-8/h2-3,5-6,9H,1,4,7H2,(H2,13,14,15,16,17) |
InChI Key |
RBZDXORGSMEFGZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)NC(=NCC2=CC=CO2)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















